molecular formula C17H15N5O2 B1669851 Db07268 CAS No. 929007-72-7

Db07268

货号: B1669851
CAS 编号: 929007-72-7
分子量: 321.33 g/mol
InChI 键: QHPKKGUGRGRSGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

DB07268 的合成涉及多个步骤,从制备中间体化合物开始。 关键步骤包括嘧啶环的形成以及随后的官能化以引入所需的取代基 . 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和各种试剂,以促进所需化学键的形成 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛记录,但一般方法将涉及扩大实验室合成程序。 这将包括优化更大体积的反应条件,确保最终产品的纯度,并实施质量控制措施以符合工业标准 .

科学研究应用

Inhibition of Tumor Growth

DB07268 has been shown to significantly inhibit the proliferation of GH3 pituitary tumor cells. In experimental setups, the compound demonstrated a notable inhibition rate, suggesting its potential as a therapeutic agent against pituitary tumors .

Data Table: Inhibition Rates of this compound on GH3 Cells

CompoundInhibition Rate (%)
This compound74
Staurosporine (Control)100

Combination Therapies

In studies involving breast cancer cell lines, this compound was utilized in combination with other inhibitors to enhance therapeutic efficacy. The compound's ability to sensitize cells to other treatments indicates its potential role in combination therapies for more effective cancer treatment strategies .

Antiviral Activity Against Transmissible Gastroenteritis Virus (TGEV)

This compound has been investigated for its antiviral properties, specifically against TGEV, a virus affecting swine. In vitro studies revealed that pretreatment with this compound significantly reduced TGEV mRNA and protein levels in infected cells .

Data Table: Effects of this compound on TGEV Infection

TreatmentTGEV N mRNA Reduction (%)TGEV Protein Reduction (%)
Control00
This compound6570

Study on RACGAP1 Inhibition

A study focused on the effects of this compound on GH3 cell proliferation demonstrated that inhibition of RACGAP1 led to reduced cell viability and increased apoptosis markers. The study provided insights into the molecular mechanisms by which this compound exerts its effects, highlighting its potential as a targeted therapy for pituitary tumors .

CRISPR-Cas9 Screening for Synthetic Lethality

In a broader context, this compound was part of a CRISPR-Cas9 screening aimed at identifying synthetic lethality interactions in breast cancer cells. The results indicated that combining this compound with specific gene knockdowns could enhance sensitivity to chemotherapy agents, presenting new avenues for personalized cancer treatments .

生物活性

DB07268, a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cancer and metabolic disorders. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : this compound is identified by its CAS number 929007-72-7.
  • Mechanism of Action : As a JNK1 inhibitor, this compound disrupts the signaling pathways mediated by the JNK family of mitogen-activated protein kinases, which are implicated in various cellular processes including apoptosis, proliferation, and inflammation.

In Vitro Studies

This compound has been evaluated for its potency and selectivity against various kinases. The compound exhibits an IC50 value of 9 nM for JNK1, indicating strong inhibitory activity. Selectivity assays reveal that while it shows submicromolar potency against other kinases like PLK, CHK1, and CK2, it maintains a 70- to 90-fold greater potency against JNK1 compared to these kinases .

Table 1: Inhibition Potency of this compound Against Various Kinases

KinaseIC50 (nM)Selectivity Ratio
JNK19-
PLK~80089-fold
CHK1~70078-fold
CK2~60067-fold

In Vivo Studies

In vivo studies involving analogs of this compound have shown varied pharmacokinetic profiles. Some analogs demonstrated poor absorption and brain penetration, while others exhibited modest pharmacokinetics with decent oral absorption. Notably, one potent analog had a short half-life and low clearance rates in rat models .

Case Studies

  • Lipid Metabolism and Autophagy : A study indicated that this compound effectively abolished USP10-induced autophagy in HepG2 cells treated with palmitic acid (PA). The presence of this compound resulted in decreased cell viability under PA-induced steatosis conditions, highlighting its role in modulating lipid metabolism .
  • Glioblastoma Research : In glioblastoma models, the inhibition of JNK1 by this compound was shown to enhance the therapeutic efficacy of other treatments by increasing lipotoxicity and impairing DNA damage repair mechanisms. This suggests potential applications for this compound in combination therapies for aggressive brain tumors .

Clinical Implications and Future Directions

Despite promising preclinical findings, there have been no reported clinical trials involving this compound to date. The compound's ability to selectively inhibit JNK1 positions it as a potential candidate for further investigation in clinical settings aimed at treating conditions such as cancer and metabolic disorders.

属性

IUPAC Name

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKKGUGRGRSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929007-72-7
Record name DB-07268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-07268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Db07268
Reactant of Route 2
Db07268
Reactant of Route 3
Db07268
Reactant of Route 4
Reactant of Route 4
Db07268
Reactant of Route 5
Db07268
Reactant of Route 6
Reactant of Route 6
Db07268

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。